molecular formula C10H15ClN2O3 B2401103 tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate CAS No. 2241128-97-0

tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate

Cat. No.: B2401103
CAS No.: 2241128-97-0
M. Wt: 246.69
InChI Key: YOYLXVLFOZCRCV-UHFFFAOYSA-N
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Description

tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate is a carbamate derivative featuring a chloromethyl-substituted isoxazole core. This compound is structurally significant due to its reactive chloromethyl group, which facilitates nucleophilic substitution reactions, making it valuable in medicinal chemistry and drug synthesis. The tert-butyl carbamate group acts as a protective moiety for amines, enhancing stability during synthetic processes.

Properties

IUPAC Name

tert-butyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O3/c1-10(2,3)15-9(14)12-6-8-4-7(5-11)13-16-8/h4H,5-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYLXVLFOZCRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate typically involves the reaction of tert-butyl isocyanate with a chloromethyl isoxazole derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce oxo derivatives .

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate serves as a versatile building block. Its reactivity allows for the creation of more complex molecules, making it valuable in the development of new chemical entities.

Table 1: Applications in Organic Synthesis

Application TypeDescription
Building BlockUsed to synthesize more complex organic compounds.
FunctionalizationCan undergo substitution reactions to introduce new functional groups.
IntermediateActs as an intermediate in various chemical reactions.

Biology and Medicine

This compound exhibits potential as a pharmacophore in drug design due to the biological activities associated with isoxazole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.

Case Study: Anticancer Activity
Research indicates that isoxazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines by modulating signaling pathways involved in cell growth.

Table 2: Biological Activity Data

Cell LineIC50 (μM)Mechanism of Action
HL-60 (AML)2.5FLT3 inhibition
MV4-11 (AML)1.8FLT3 inhibition
K562 (CML)5.0FLT3 inhibition

Industrial Applications

In industrial settings, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in agrochemicals and fine chemical production.

Mechanism of Action

The mechanism of action of tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The carbamate group can also participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate with analogs based on substituents, reactivity, and applications. Key differences are summarized in Table 1.

Substituent-Driven Reactivity

  • Chloromethyl vs. Amino Groups: The compound tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate () replaces the chloromethyl group with an amino substituent. The amino group reduces electrophilicity, limiting its utility in alkylation reactions but enhancing hydrogen-bonding interactions in target binding . In contrast, the chloromethyl group in the target compound enables cross-coupling or nucleophilic displacement reactions, which are critical for constructing complex molecules.
  • Heterocyclic Core Variations :
    Pyridine-based analogs like tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate () replace the isoxazole ring with pyridine. Pyridine’s electron-deficient aromatic system alters solubility and binding affinity compared to the isoxazole’s oxygen-nitrogen heterocycle, which may influence pharmacokinetic properties .

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (CAS) Core Structure Key Substituent Reactivity Profile Primary Application
This compound Isoxazole Chloromethyl Nucleophilic substitution Drug intermediates
tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate () Benzoisoxazole Amino Hydrogen bonding Amine protection
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate (HB004, ) Pyridine Fluoro Electron-deficient aromatic coupling Catalysis, ligand synthesis
tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate (1312536-57-4, ) Isoindoline Oxo Cyclization reactions Heterocyclic scaffold design
Methyl 5-tert-Butyl-1,2-oxazol-3-ylcarbamate () Isoxazole Methyl carbamate Ester hydrolysis Agricultural chemicals

Biological Activity

tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate is a compound belonging to the isoxazole family, which has gained attention for its potential biological activities. Isoxazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

IUPAC Name tert butyl N 3 chloromethyl 1 2 oxazol 5 yl methyl carbamate\text{IUPAC Name tert butyl N 3 chloromethyl 1 2 oxazol 5 yl methyl carbamate}

The synthesis typically involves the reaction of tert-butyl isocyanate with a chloromethyl isoxazole derivative under mild conditions, often using bases such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The isoxazole ring can modulate enzyme and receptor activity. The carbamate group may participate in covalent bonding with target proteins, leading to inhibition or activation of various biological pathways .

Anti-inflammatory Properties

Research indicates that isoxazole derivatives exhibit anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

Isoxazole derivatives have demonstrated antimicrobial properties against a range of pathogens. The specific activity of this compound against bacteria and fungi remains to be fully characterized, but its structural features suggest it could possess similar properties .

Anticancer Potential

Preliminary studies indicate that compounds within the isoxazole family may inhibit cancer cell proliferation. The mechanism may involve interference with cell signaling pathways critical for tumor growth and survival . Further investigation into this compound's efficacy against specific cancer types is warranted.

Case Studies and Research Findings

StudyFindings
Demonstrated potential anti-inflammatory effects in vitro.
Suggested antimicrobial properties; however, specific data on this compound are limited.
Indicated potential anticancer activity through modulation of cellular pathways.

Applications in Drug Design

The unique structure of this compound positions it as a promising candidate in drug design. Its ability to serve as a pharmacophore could lead to the development of novel therapeutics targeting inflammation, infection, or cancer .

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